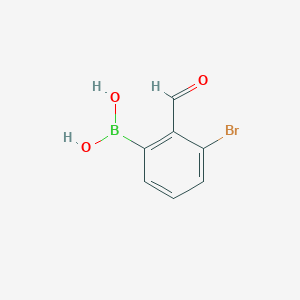

Ácido 3-bromo-2-formilfenilborónico

Descripción general

Descripción

3-Bromo-2-formylphenylboronic acid is a chemical compound with the molecular weight of 228.84 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-formylphenylboronic acid is1S/C7H6BBrO3/c9-7-3-1-2-6 (8 (11)12)5 (7)4-10/h1-4,11-12H . This indicates the presence of carbon ©, hydrogen (H), boron (B), bromine (Br), and oxygen (O) atoms in the molecule. Physical and Chemical Properties Analysis

3-Bromo-2-formylphenylboronic acid is a solid at room temperature . It has a molecular weight of 228.84 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Ácido 3-bromo-2-formilfenilborónico: es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para crear compuestos biarílicos. Estos compuestos son esenciales en productos farmacéuticos, agroquímicos y materiales orgánicos. El ácido borónico actúa como un compañero para el acoplamiento cruzado con varios haluros o triflatos, proporcionando una vía para sintetizar compuestos aromáticos complejos .

Estudios de Protodesboronación

Este compuesto también se utiliza en el estudio de los procesos de protodesboronación. La protodesboronación es un paso crítico en la síntesis orgánica cuando es necesario eliminar el grupo boro después de que ha cumplido su propósito. Comprender este proceso es fundamental para desarrollar nuevos métodos sintéticos y para la preparación de moléculas como la δ-®-conicina y la indolizidina 209B .

Inhibidores de las Enzimas Serina Proteasa y Quinasa

En el campo médico, los ácidos fenilborónicos, incluido el This compound, se utilizan como inhibidores de las enzimas serina proteasa y quinasa. Estas enzimas están involucradas en el crecimiento, progresión y metástasis de las células tumorales, lo que convierte a los ácidos borónicos en posibles candidatos para la terapia contra el cáncer .

Terapia de Captura de Neutrones de Boro (BNCT)

This compound: puede utilizarse en el desarrollo de agentes para la Terapia de Captura de Neutrones de Boro, un tipo de tratamiento contra el cáncer que destruye selectivamente las células tumorales sin dañar el tejido sano circundante. Los compuestos de boro están diseñados para acumularse en las células tumorales y luego se irradian con neutrones, lo que provoca la muerte celular .

Electrónica Orgánica

Los derivados de los ácidos fenilborónicos son útiles en el campo de la electrónica orgánica. Se pueden incorporar a diodos orgánicos emisores de luz (OLED) o células solares orgánicas debido a su capacidad de formar sistemas π-conjugados. Esta aplicación es crucial para el avance de dispositivos electrónicos flexibles y ligeros.

Reconocimiento Molecular

Las interacciones específicas entre los ácidos borónicos y ciertas moléculas se pueden aprovechar en el reconocimiento molecular. Esta propiedad permite el diseño de sensores o sistemas de administración de fármacos dirigidos. Al reconocer y unirse a marcadores biológicos específicos, estos compuestos pueden utilizarse para fines diagnósticos o terapéuticos.

Safety and Hazards

3-Bromo-2-formylphenylboronic acid is classified as a Category 5 acute toxicity substance and a Category 2B eye irritant . It may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

3-Bromo-2-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry It is known to interact with various enzymes, proteins, and other biomolecules3-Bromo-2-formylphenylboronic acid can interact with serine proteases, forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of 3-Bromo-2-formylphenylboronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . 3-Bromo-2-formylphenylboronic acid may similarly affect proteasome function, thereby influencing cell survival and proliferation.

Molecular Mechanism

At the molecular level, 3-Bromo-2-formylphenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the formyl group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Bromo-2-formylphenylboronic acid in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo hydrolysis, leading to the formation of its corresponding phenol and boric acid . This degradation can affect its long-term efficacy and impact on cellular function. In vitro and in vivo studies have shown that the compound’s effects on cellular processes can vary over time, with prolonged exposure potentially leading to altered cellular responses.

Dosage Effects in Animal Models

The effects of 3-Bromo-2-formylphenylboronic acid in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes and pathways. At higher doses, it can cause adverse effects, including toxicity and organ damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects, emphasizing the need for careful dosage optimization in experimental settings.

Metabolic Pathways

3-Bromo-2-formylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s overall efficacy and safety profile, making it essential to understand its metabolic fate in biological systems.

Transport and Distribution

The transport and distribution of 3-Bromo-2-formylphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its chemical properties . Once inside the cell, it may localize to specific organelles or compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 3-Bromo-2-formylphenylboronic acid is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Propiedades

IUPAC Name |

(3-bromo-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEUTZBZXUBAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283457 | |

| Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928048-12-8 | |

| Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928048-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

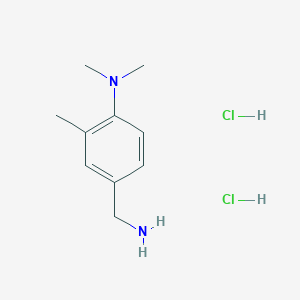

![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)

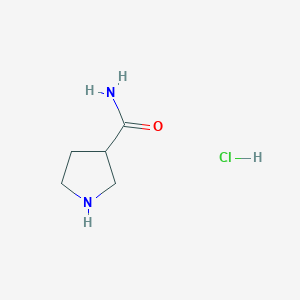

![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)

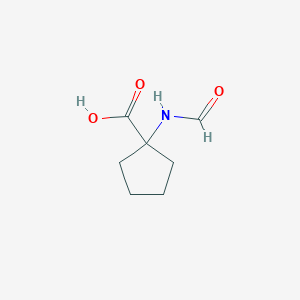

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)

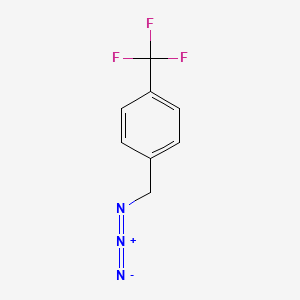

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)